molecular formula C12H9F3N2O3S B1387449 (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 918793-32-5

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1387449
CAS No.: 918793-32-5
M. Wt: 318.27 g/mol
InChI Key: PYKOQDAEGOONQF-UHFFFAOYSA-N
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Description

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS: 918793-32-5, MFCD11986878) is a thiazole-based small molecule with a molecular formula of C₁₂H₉F₃N₂O₃S and a molecular weight of 318.3 g/mol . It features a trifluoromethoxy-substituted phenylamino group at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position.

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKOQDAEGOONQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652801
Record name {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918793-32-5
Record name 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918793-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism. Additionally, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types. Moreover, it can alter cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to receptor sites on enzymes or proteins, leading to inhibition or activation of their function. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these subcellular structures can affect its interactions with biomolecules and its overall function.

Biological Activity

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid, with the CAS number 918793-32-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉F₃N₂O₃S
  • Molecular Weight : 318.27 g/mol
  • Structure : The compound features a thiazole ring linked to a trifluoromethoxy-substituted phenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through molecular docking studies. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Biological Activity

  • Antitumor Activity :
    • Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor effects. For instance, related compounds have shown promising results against c-KIT mutant-mediated tumors, indicating potential applications in treating gastrointestinal stromal tumors (GISTs) .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. In vitro studies demonstrated that modifications in the phenyl group significantly impacted enzyme inhibition profiles, with some derivatives showing IC₅₀ values comparable to established inhibitors .
  • Cytotoxicity :
    • Cytotoxicity assays against cancer cell lines such as MCF-7 revealed that certain derivatives possess potent cytotoxic effects. For example, compounds with electron-withdrawing groups exhibited enhanced activity against these cell lines .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC₅₀ (μM)Target Enzyme/Cell Line
Antitumorc-KIT inhibitorsN/AGIST models
Cholinesterase Inhibition4-(Trifluoromethoxy)phenyl derivatives10.4 - 34.2AChE/BChE
CytotoxicityMCF-7 cell line15.2Breast cancer

Notable Research Findings

  • A study highlighted the dual inhibitory effect of certain derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
  • Another research focused on the structure-activity relationship (SAR), indicating that the presence of halogen atoms significantly influences the biological activity of thiazole-based compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial metabolic pathways or cell wall synthesis .

Anticancer Properties

The compound has been investigated for its anticancer potential. Thiazole derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation. Specific studies have reported that related compounds show cytotoxicity against different cancer cell lines, including human colon cancer and leukemia cells. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance potency against specific tumors .

Antitubercular Activity

Recent studies have highlighted the potential of thiazole-containing compounds as antitubercular agents. For example, modifications similar to those found in this compound have been shown to inhibit Mycobacterium tuberculosis by targeting essential metabolic pathways within the bacteria .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of thiazole derivatives against multidrug-resistant bacteria. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, researchers synthesized various thiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that compounds with trifluoromethoxy substitutions exhibited significantly higher potency compared to standard chemotherapeutics like 5-fluorouracil .

Summary Table of Applications

ApplicationBiological ActivityReferences
AntimicrobialInhibits growth of resistant bacteria
AnticancerInduces apoptosis in cancer cells
AntitubercularTargets Mycobacterium tuberculosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Trifluoromethoxy vs. Trifluoromethyl Substituents
  • Compound A: (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS: 918793-31-4) Formula: C₁₂H₉F₃N₂O₂S Molecular Weight: 302.27 g/mol Key Difference: Replacement of the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group. Impact:
  • Lipophilicity : The -CF₃ group is less polar than -OCF₃, increasing logP by ~0.5 units.
Fluorine Substituents
  • Compound B: [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid (CAS: 878618-18-9) Formula: C₁₁H₈FN₃O₂S Molecular Weight: 265.26 g/mol Key Difference: A single fluorine atom at the phenyl ring’s 2-position instead of -OCF₃. Impact:
  • Polarity : Reduced steric bulk and higher polarity compared to -OCF₃.
  • Binding Affinity : Fluorine’s electronegativity may enhance dipole interactions in enzymatic pockets .

Modifications to the Thiazole Core

Methyl-Substituted Thiazole
  • Compound C : 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS: 924868-87-1)
    • Formula : C₁₄H₁₁F₃N₂O₂S
    • Molecular Weight : 320.31 g/mol
    • Key Difference : A methyl group at the 5-position of the thiazole ring.
    • Impact :
  • Metabolic Stability : Enhanced resistance to oxidative metabolism due to alkyl substitution .
Sulfonamide Derivatives
  • Compound D: {2-(Phenylsulfonyl)amino-1,3-thiazol-4-yl}acetic Acid (CAS: 62557-09-9) Formula: C₁₁H₁₀N₂O₄S₂ Molecular Weight: 314.33 g/mol Key Difference: Replacement of the phenylamino group with a phenylsulfonamide moiety. Impact:
  • Acidity : The sulfonamide group (pKa ~10) increases acidity compared to the parent compound’s acetic acid (pKa ~4.7).
  • Target Selectivity : Sulfonamides are common in protease inhibitors, suggesting divergent pharmacological applications .

Positional Isomerism and Chain Modifications

  • Compound E: 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid (CAS: 77015-22-6) Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol Key Difference: The acetic acid group is attached to a phenyl ring rather than the thiazole core. Impact:
  • Conformational Flexibility : The extended structure may reduce rigidity, affecting target binding efficiency.
  • Solubility : Increased aromaticity lowers aqueous solubility compared to the parent compound .

Physicochemical and Pharmacological Data

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP* Water Solubility (mg/mL) Melting Point (°C)
Target Compound 318.3 2.8 0.15 180–182
Compound A 302.27 3.3 0.09 175–177
Compound B 265.26 1.9 0.35 165–167
Compound C 320.31 3.5 0.07 190–192
Compound D 314.33 2.1 0.20 195–197

*Calculated using ChemAxon software.

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